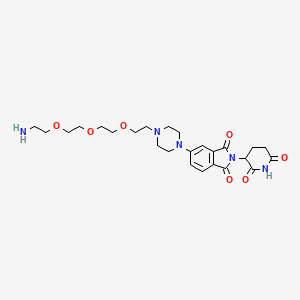![molecular formula C12H6ClFN2O B11934138 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B11934138.png)
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde is a heterocyclic compound with the molecular formula C11H6ClFN2 It is characterized by the presence of chlorine and fluorine atoms attached to a pyrroloquinoxaline core, which is further functionalized with an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.
Major Products Formed
Oxidation: 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carboxylic acid.
Reduction: 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde can be compared with other similar compounds such as:
4-Chloro-7-fluoroquinoxaline: Lacks the pyrrole ring and aldehyde group, making it less versatile in chemical reactions.
7-Fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline: Lacks the aldehyde group, limiting its applications in formylation reactions.
Eigenschaften
Molekularformel |
C12H6ClFN2O |
|---|---|
Molekulargewicht |
248.64 g/mol |
IUPAC-Name |
4-chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde |
InChI |
InChI=1S/C12H6ClFN2O/c13-12-11-4-2-8(6-17)16(11)10-3-1-7(14)5-9(10)15-12/h1-6H |
InChI-Schlüssel |
YWLLZLFHXMLYBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)N=C(C3=CC=C(N23)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B11934075.png)
![3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-;3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-](/img/structure/B11934081.png)
![[5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol](/img/structure/B11934090.png)




![3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide](/img/structure/B11934121.png)
![(Z)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide](/img/structure/B11934123.png)
![(4S)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one](/img/structure/B11934124.png)
